molecular formula C17H16FNO5 B2825540 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1172509-39-5

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2825540
CAS No.: 1172509-39-5
M. Wt: 333.315
InChI Key: LXPHRPMCZOTZON-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzodioxole ring and a fluorophenoxy substituent. The benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) contributes to its lipophilicity, while the 2-fluorophenoxy group may enhance electronic interactions in biological systems.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5/c18-13-3-1-2-4-14(13)22-10-17(20)19-7-8-21-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHRPMCZOTZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole and 2-fluorophenol.

    Formation of Intermediate: The first step involves the reaction of benzo[d][1,3]dioxole with an appropriate alkylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-fluorophenol under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific diseases.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide involves its interaction with molecular targets within the body. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Acetamide Motifs

KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide)
  • Key Features: Incorporates an indole-ethylcarbamoyl group instead of fluorophenoxy.
  • Activity : Binds to talin with a dissociation constant (Kd) in the micromolar range, as confirmed by surface plasmon resonance (SPR). Demonstrates reversible binding and stability in cellular assays .
Compounds from and

Examples include 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (HCl salt):

  • Key Features : Piperazine-linked benzodioxole derivatives with halogenated aryl groups.
  • Synthesis : Yields range from 65% to 82%, with melting points between 164–203°C. NMR and elemental analysis confirm purity .
SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide)
  • Key Features: Bromobenzyl and methylamino substituents.
  • Synthesis : Prepared via multi-step coupling reactions; yields and conditions align with standard acetamide synthesis protocols .

Fluorinated Analogues

N-(2-(3'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-yl)ethyl)acetamide (11b)
  • Key Features : Fluorinated biphenyl core.
  • Activity: Part of a series evaluated as Hsp90 inhibitors; fluorination improves metabolic stability and binding affinity compared to non-fluorinated analogs .
5-Fluoro Benzimidazole Derivatives ()
  • Key Features : Fluorine at position 5 of benzimidazole.
  • Activity : Exhibits antifungal and antibacterial activity, with MIC values <10 µg/mL for select pathogens .

Antimicrobial Acetamide Derivatives ()

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
    • Activity : Effective against gram-positive bacteria (e.g., S. aureus), with MIC of 2–4 µg/mL.
  • Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide.
    • Activity : Potent antifungal agent against C. albicans (MIC = 4 µg/mL) .

Comparative Data Table

Compound Name Structural Features Biological Activity Synthesis Yield Melting Point (°C) References
Target Compound Benzodioxole, 2-fluorophenoxy, acetamide Hypothesized antimicrobial Not reported Not reported
KCH-1521 Benzodioxole, indole-ethylcarbamoyl Talin modulation (Kd ~µM) Not reported Not reported
1-(2-(4-((Benzodioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine Piperazine, difluorophenyl Potential CNS activity 67% 169–170
Compound 47 () Benzothiazole, difluorophenyl Anti-gram-positive (MIC 2–4 µg/mL) 70–78% 176–183
N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-acetamide Difluoro-benzodioxole Agrochemical intermediate Not reported ~180

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